molecular formula C11H15N3S B3824381 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 7673-89-4

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine

Cat. No.: B3824381
CAS No.: 7673-89-4
M. Wt: 221.32 g/mol
InChI Key: WYOUIGHZJRCQLW-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine is a synthetic organic compound featuring a benzimidazole core linked via a sulfur atom (sulfanyl) to a N,N-dimethylethanamine side chain . It is supplied as a solid with a molecular formula of C 11 H 15 N 3 S and a molecular weight of 221.32 g/mol . Its CAS Registry Number is 7673-89-4 . This compound belongs to a class of sulfur-containing benzimidazole derivatives, which have been investigated in pharmaceutical research for their potential biological activity. Notably, related structural analogs have been studied as potential inhibitors of cholesterol biosynthesis, indicating research value in the area of metabolic disorders and atherosclerosis . The presence of the benzimidazole moiety, a privileged structure in medicinal chemistry, suggests potential for diverse receptor binding, while the sulfur bridge and terminal dimethylamino group contribute to its physicochemical properties and molecular interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUIGHZJRCQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274893
Record name F0206-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-89-4
Record name F0206-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the reaction of 2-mercaptobenzimidazole with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

1.1. Alkylation of 2-Mercaptobenzimidazole

A common approach involves reacting 2-mercaptobenzimidazole with aminoalkylhalides (e.g., Hal–(CH₂)ₙ–CH(X)–NR₁R₂) under alkaline conditions (50–140°C) in solvents like ethanol or dioxane. This introduces the aminoalkyl group at the sulfur position . Subsequent reaction with alkyl halides (Hal–R₃) under similar conditions substitutes the mercapto group with the target sulfanyl moiety .

1.2. Base-Catalyzed Condensation

Alternative methods utilize o-phenylenediamine and aldehydes in the presence of a base (e.g., triethylamine) to form benzimidazole cores. This is followed by sulfonation or thiolation steps to introduce the sulfanyl group . For example, oxidation of benzimidazole-2-thiol with potassium permanganate yields sulfonic acid, which can be further modified .

1.3. Modern Catalytic Approaches

Recent advancements employ nano-catalysts like BiOCl/FeOCl/SiO₂ or MgO to facilitate benzimidazole synthesis. These catalysts activate aldehydes and intermediates, enabling solvent-free or mild conditions .

Table 1: Synthesis Methods Overview

MethodKey StepsCatalyst/SolventYieldReference
Alkylation2-mercaptobenzimidazole + aminoalkylhalide → alkylationAlkaline medium, ethanol/dioxaneN/A
Base-catalyzedo-phenylenediamine + aldehyde → benzimidazole → sulfonationTriethylamine61–78%
Nano-catalyticAldehyde + diamine → benzimidazoleBiOCl/FeOCl/SiO₂High

Reaction Mechanisms

The compound’s synthesis relies on nucleophilic substitution and condensation reactions :

2.1. Sulfur Substitution

The mercapto group (-SH) in benzimidazole undergoes substitution with aminoalkylhalides (e.g., Hal–(CH₂)ₙ–CH(X)–NR₁R₂) via an SN2 mechanism , replacing –SH with the aminoalkyl group . Subsequent reaction with alkyl halides replaces the aminoalkyl group with the sulfanyl moiety .

2.2. Benzimidazole Core Formation

The benzimidazole ring forms via cyclocondensation of o-phenylenediamine with aldehydes under basic conditions, followed by oxidative cyclization . This step involves intermediate imine formation and ring closure .

2.3. Functional Group Transformations

Oxidation of benzimidazole-2-thiol with potassium permanganate converts the thiol (-SH) to sulfonic acid (-SO₃H), which can be further reduced or modified .

Table 2: Key Reaction Steps

Reaction TypeMechanismReagents/ConditionsProductsReference
AlkylationSN2 substitutionAlkaline medium, 50–140°CAminoalkyl-substituted benzimidazole
OxidationThiol to sulfonic acidKMnO₄, aqueous NaOHBenzimidazole-2-sulfonic acid
CondensationCyclocondensationTriethylamine, ethanolBenzimidazole core

Characterization

The compound’s structural integrity and reaction progress are verified using spectroscopic and analytical techniques:

3.1. Spectroscopic Analysis

  • 1H NMR : Confirms the absence of NH protons (indicating dimethylation) and the presence of aromatic protons (~7–8 ppm) .

  • 13C NMR : Identifies carbons in the benzimidazole ring (e.g., ~159 ppm for the 2-position) .

  • IR : Tracks the disappearance of NH stretching (3300–3500 cm⁻¹) and the formation of C=N bonds (1600–1620 cm⁻¹) .

3.2. Crystallography and Mass Spectrometry

  • X-ray crystallography provides 3D structural confirmation.

  • GC-MS validates molecular weight (≈216.32 g/mol) .

Table 3: Characterization Techniques

TechniqueKey ObservationsReference
1H NMRAbsence of NH peaks; aromatic signals
13C NMRCarbonyl carbon at ~159 ppm
IRLoss of NH stretch; C=N stretch at ~1600–1620 cm⁻¹
XRD3D structural analysis

Scientific Research Applications

Antiproliferative Activity

Benzimidazole derivatives have shown significant potential as anticancer agents. Research indicates that various derivatives exhibit antiproliferative effects against cancer cell lines, particularly the MDA-MB-231 breast cancer cell line.

Case Study: Antiproliferative Effects on MDA-MB-231 Cells

A study synthesized a series of N-alkylated benzimidazole derivatives and evaluated their antiproliferative activity. Compound 2g demonstrated the best results with an IC50 value of 16.38 μM, indicating strong cytotoxicity against MDA-MB-231 cells. The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways .

CompoundIC50 (μM)Activity Type
2g16.38Antiproliferative
1a>100Less active
1e21.93Moderate activity

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives are notable, especially against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study, compound 2g exhibited minimal inhibitory concentration (MIC) values of 4 μg/mL against MRSA, outperforming standard antibiotics like amikacin (MIC = 8 μg/mL). This suggests that the compound could be a viable alternative in treating resistant bacterial infections .

CompoundMIC (μg/mL)Target Bacteria
2g4MRSA
Amikacin8MRSA
1f128S. faecalis

Antifungal Activity

Benzimidazole derivatives also display antifungal properties, making them suitable candidates for treating fungal infections.

Case Study: Antifungal Activity Evaluation

Research has shown that compounds such as 1b , 1c , and 2g exhibit moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . The findings support the potential use of these compounds in antifungal therapies.

CompoundMIC (μg/mL)Target Fungi
2g64C. albicans
1b64A. niger

Molecular Docking Studies

Molecular docking studies have revealed that certain benzimidazole derivatives bind effectively to the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest in cancer cells . This highlights their dual role in both targeting cancer cells and exhibiting antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-ulcer agent, the compound may inhibit the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion and promoting ulcer healing. In antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Variations

Indole-Based Derivatives

Compounds such as 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) and its halogenated analogs exhibit potent antidepressant and sedative activities in murine models. These derivatives interact with serotonin receptors (5-HT1A and 5-HT7) at nanomolar affinities, demonstrating the importance of the indole scaffold in CNS modulation . In contrast, the benzimidazole core in the target compound may alter receptor selectivity or metabolic stability due to its planar aromatic system and increased hydrogen-bonding capacity. However, direct biological data for the target compound are lacking, necessitating further comparative studies.

Benzimidazole Derivatives with Sulfinyl/Sulfanyl Groups

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (CAS: 100924-68-3) shares structural similarities but replaces the sulfanyl bridge with a sulfinyl (SO) group.

Nonlinear Optical (NLO) Properties

The hyperpolarizability of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine (β ≈ 9 × urea) is comparable to 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine but significantly lower than thiazole azo dyes (β ≈ 5 × target compound) . This positions the compound as a moderate NLO material, suitable for applications in photonics or optoelectronics.

Compound Hyperpolarizability (Relative to Urea) Key Structural Features
Urea (benchmark) Small, polar molecule
Target compound ~9× Benzimidazole + sulfanyl bridge
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine ~9× Triazole + adamantane substituent
Thiazole azo dyes ~45× Extended π-conjugation

Antimicrobial and Antioxidant Potential

Benzimidazole derivatives like 3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(substituted)benzamides exhibit antimicrobial and anticancer activities, attributed to their ability to disrupt microbial cell membranes or DNA synthesis . The target compound’s sulfanyl bridge and tertiary amine group may enhance metal-chelation properties, a feature exploited in antioxidant applications. Bis-benzimidazole derivatives (e.g., Bis N’-(1H-benzimidazol-2-yl)-N-alkyl amidines) demonstrate radical scavenging activity in DPPH assays, suggesting that the benzimidazole core itself contributes to redox modulation .

Biological Activity

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine, also known as benzimidazole derivatives, has garnered attention due to its potential biological activities. The compound features a benzimidazole core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound consists of a benzimidazole ring fused with a sulfur-containing moiety and a dimethylamino group attached to an ethylamine backbone. This structural complexity may enhance its interactions with biological targets compared to simpler derivatives.

Property Description
Molecular Formula C11H15N3S
Molecular Weight 225.32 g/mol
Solubility Soluble in aqueous environments due to dihydrochloride form

Biological Activities

Research indicates that compounds with a benzimidazole core exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Benzimidazole derivatives have been reported to possess antimicrobial properties. Studies suggest that the introduction of sulfur atoms can enhance the lipophilicity and penetration of bacterial membranes, potentially increasing antibacterial efficacy. For instance:

  • Case Study : A study demonstrated that similar benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial enzymes .

Anti-inflammatory Effects

Benzimidazole derivatives are recognized as modulators of tumor necrosis factor-alpha (TNFα), which plays a crucial role in inflammatory responses.

  • Mechanism : By modulating TNFα signaling pathways, these compounds may provide therapeutic benefits in treating inflammatory and autoimmune disorders .

Research Findings

Despite limited specific studies on this compound itself, related research provides insights into its potential applications:

  • Antibacterial Properties : The incorporation of sulfur in the benzimidazole structure has been linked to enhanced antibacterial activity against resistant strains .
  • Pharmacological Potential : Benzimidazoles are often classified as "privileged structures" in drug discovery due to their ability to interact with multiple biological targets .

Q & A

Q. What advanced techniques are recommended for analyzing chiral purity if the compound exhibits stereoisomerism?

  • Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases. For absolute configuration determination, combine X-ray crystallography with electronic circular dichroism (ECD) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine
Reactant of Route 2
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2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine

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